trans-3-Amino-1-cbz-4-hydroxypiperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
benzyl (3S,4S)-3-amino-4-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9,14H2/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBBZJXAWNVLSE-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1O)N)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]([C@H]1O)N)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Trans 3 Amino 1 Cbz 4 Hydroxypiperidine
Classical Chemical Synthesis Approaches
Classical synthesis provides the foundational routes to the piperidine (B6355638) scaffold, often involving multi-step sequences that build the ring system and subsequently introduce the required functional groups. These methods can be designed to produce racemic mixtures for later separation or to directly target specific stereoisomers.
Multi-step Linear Syntheses of the Piperidine Core
The construction of the piperidine ring is a central theme in the synthesis of trans-3-Amino-1-Cbz-4-hydroxypiperidine. Linear syntheses typically build the heterocyclic core from acyclic precursors through cyclization reactions. One common strategy involves the intramolecular cyclization of a linear amino-aldehyde, which can be formed via various methods. nih.gov
Key synthetic strategies include:
Reductive Cyclization : Diastereoselective reductive cyclization of amino acetals, which are themselves prepared through nitro-Mannich reactions, is a powerful method for controlling the stereochemistry of the final piperidine product. mdpi.com This approach retains the stereocenters established during the initial Mannich reaction. mdpi.com
Palladium-Catalyzed Azide (B81097) Reduction Cyclization : An alternative one-pot approach involves the reductive cyclization of an aldehyde containing an azide group. nih.gov This method can be used to generate intermediates that are suitable for further modification into the desired substituted piperidine. nih.gov
Hydrogenation of Pyridine (B92270) Derivatives : A widely used method involves the catalytic hydrogenation of appropriately substituted pyridine rings. researchgate.net This approach can be cis-selective, and by choosing the right catalyst and conditions, it is possible to reduce the aromatic ring to a saturated piperidine core. mdpi.com Subsequent functionalization can then be performed.
These multi-step sequences often require careful control of reaction conditions to achieve the desired regioselectivity and stereoselectivity, building the core structure that will be further elaborated. nih.gov
Strategies for Racemic Mixture Preparation and Resolution
A common and practical approach to obtaining enantiomerically pure compounds is the synthesis of a racemic mixture followed by chiral resolution. For 3-amino-4-hydroxypiperidine derivatives, this typically involves a non-stereoselective synthesis followed by a separation step.
Preparation of the Racemate: A straightforward method for generating the racemic piperidine intermediate is through the reductive amination of a corresponding piperidone precursor. For instance, a Boc-protected 3-piperidone can react with an amine like ethyl glycinate (B8599266) in the presence of a reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to produce the racemic amino-piperidine derivative in moderate yields. acs.org
Resolution Strategies: Once the racemic mixture is obtained, several techniques can be employed to separate the enantiomers:
Classical Resolution via Diastereomeric Salts : This method involves reacting the racemic amine with a chiral acid to form diastereomeric salts. rsc.org These salts have different physical properties, such as solubility, allowing for their separation by crystallization. The desired enantiomer can then be liberated from the separated salt.
Chiral Preparative High-Performance Liquid Chromatography (HPLC) : This is a direct and highly effective method for separating enantiomers from a racemic mixture. acs.org The racemate is passed through a column containing a chiral stationary phase, which interacts differently with each enantiomer, leading to different retention times and enabling their separation. acs.org
Temperature-Assisted Phase Transition : A novel resolution method uses PEGylated resolving agents that form diastereomeric complexes with the racemic amine. nih.gov Changes in temperature can induce a phase transition, causing one diastereomeric complex to precipitate selectively. nih.gov This process can yield amines with good optical purity, which can be further enhanced with additional cycles. nih.gov
| Resolution Strategy | Principle | Key Advantage | Reference |
|---|---|---|---|
| Diastereomeric Salt Formation | Formation of separable diastereomers with a chiral resolving agent. | Scalable and cost-effective for industrial applications. | rsc.org |
| Chiral Preparative HPLC | Differential interaction of enantiomers with a chiral stationary phase. | High purity separation and direct analysis. | acs.org |
| Temperature-Assisted Phase Transition | Selective precipitation of a diastereomeric complex induced by temperature change. | Potentially efficient with recoverable resolving agents. | nih.gov |
Strategic Functionalization of Piperidine Rings
An alternative to building the piperidine core from scratch is the functionalization of a pre-existing piperidine or pyridine ring. researchgate.net This approach focuses on the precise introduction and modification of substituents on the heterocyclic scaffold. A common starting point is the hydrogenation of a substituted pyridine to yield the corresponding piperidine. researchgate.net This reduction can be performed selectively, sometimes leaving other functional groups intact. nih.gov Following the formation of the saturated ring, various reactions can be employed to install the amino and hydroxyl groups with the desired trans stereochemistry. This can involve epoxidation of an unsaturated piperidine followed by regioselective ring-opening, or stereocontrolled reduction of a piperidone intermediate. researchgate.net
Chemoenzymatic Synthesis Protocols
Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biocatalysts. nih.gov These methods are particularly powerful for creating chiral molecules like this compound, offering elegant solutions for controlling stereochemistry. ru.nlmdpi.com
Enzymatic Resolution Techniques for trans-3-Amino-4-hydroxypiperidines
Enzymatic resolution is a biocatalytic alternative to classical resolution methods. This technique exploits the ability of enzymes, such as lipases, to selectively catalyze a reaction on only one enantiomer of a racemic mixture. For a racemic intermediate containing both amino and hydroxyl groups, a lipase (B570770) can be used for kinetic resolution. The enzyme will selectively acylate one enantiomer, leaving the other unreacted. rsc.org The resulting mixture of the acylated and unreacted enantiomers can then be easily separated due to their different chemical properties. This approach is a key part of combined biocatalytic and classical resolution strategies for producing enantioenriched intermediates. rsc.org The use of enzymes often proceeds under mild conditions and can lead to high enantiomeric purity. rsc.org
Biocatalytic Transformations Utilizing Aminotransferases for Chiral Aminopiperidines
Amine transaminases (ATAs), a class of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, are powerful biocatalysts for the asymmetric synthesis of chiral primary amines. nih.govworktribe.com Unlike resolution techniques that start with a racemate and have a maximum theoretical yield of 50%, ATAs can convert a prochiral ketone directly into a single enantiomer of the desired amine, potentially achieving near 100% yield and excellent enantiomeric excess. mdpi.com
The process involves the transfer of an amino group from an amino donor to a prochiral ketone acceptor, such as a protected 4-hydroxy-3-oxopiperidine. illinois.edu The development of both (S)- and (R)-selective ω-transaminases has greatly expanded the utility of this method, allowing for the formation of either enantiomer of a target chiral amine with high optical purity. illinois.edu
Despite their potential, the application of ATAs can be hampered by factors such as limited substrate scope for bulky molecules and challenging reaction equilibria. nih.govnih.gov However, significant progress has been made through protein engineering to develop enzymes with broader substrate acceptance and enhanced activity. nih.gov Furthermore, various strategies, including the use of specific amino donors or the removal of the co-product, are employed to drive the reaction equilibrium towards the desired amine product. nih.govworktribe.com
| Feature | Description | Significance | Reference |
|---|---|---|---|
| Mechanism | Pyridoxal 5'-phosphate (PLP)-dependent transfer of an amino group from a donor to a ketone acceptor. | Enables direct asymmetric synthesis of chiral amines. | worktribe.comillinois.edu |
| Stereoselectivity | Enzymes can be highly (R)- or (S)-selective. | Allows for the targeted synthesis of either enantiomer with high enantiomeric excess (>99% ee). | illinois.edunih.gov |
| Reaction Type | Asymmetric synthesis. | Overcomes the 50% theoretical yield limit of kinetic resolutions. | nih.gov |
| Challenges | Limited substrate scope, substrate/product inhibition, and unfavorable reaction equilibria. | Requires enzyme engineering and process optimization to overcome limitations. | nih.govnih.gov |
Asymmetric Synthesis Routes
The creation of enantiomerically pure piperidine derivatives is a significant challenge in organic synthesis. Asymmetric methods are crucial for establishing the desired stereocenters at the C3 and C4 positions of the piperidine core.
Chiral Auxiliary-Mediated Approaches to Hydroxypiperidines
Chiral auxiliaries are often employed to direct the stereochemical outcome of a reaction. While the search results did not provide a direct synthesis of this compound using a chiral auxiliary, the principle is well-established in the synthesis of related substituted piperidines. For instance, the synthesis of trans-3-amino piperidines with substituents at the C-4 position has been achieved using protected D-serine as a chiral starting material. capes.gov.brnih.gov This approach sets the absolute stereochemistry early in the synthetic sequence, which is then carried through to the final product. The chiral auxiliary, in this case derived from a natural amino acid, guides the formation of subsequent stereocenters.
Asymmetric Catalysis in Piperidine Ring Formation
Asymmetric catalysis offers an efficient method for generating chiral compounds from prochiral precursors. Various catalytic systems have been developed for the synthesis of chiral piperidines.
One prominent method involves the use of enzymes. ω-Transaminases have been successfully used for the asymmetric amination of a prochiral precursor, 1-Boc-3-piperidone, to produce both enantiomers of 3-amino-1-Boc-piperidine with high yield and enantiomeric excess. beilstein-journals.org This biocatalytic approach is recognized as a greener and more sustainable method for producing chiral amines. beilstein-journals.orgscispace.com Similarly, multi-enzyme cascades using galactose oxidase and imine reductase variants have been applied to synthesize protected L-3-aminopiperidine from L-lysinol. rsc.org
Chiral phosphoric acids (CPAs) have also emerged as powerful catalysts in asymmetric synthesis. whiterose.ac.uk They have been effectively used in intramolecular aza-Michael reactions to construct substituted piperidines with high enantioselectivity. whiterose.ac.uk Although applied to 3-spiropiperidines, this methodology demonstrates the potential of CPA catalysis for creating chiral piperidine scaffolds from acyclic precursors. whiterose.ac.uk Another approach involves the rhodium-catalyzed asymmetric hydrogenation of a tetrahydropyridine (B1245486) precursor to establish the stereochemistry in a chiral 4-amino-3-hydroxy piperidine derivative. rsc.orgnih.gov
| Catalyst Type | Precursor | Product | Key Features |
| Immobilized ω-Transaminase | 1-Boc-3-piperidone | (R)- or (S)-3-amino-1-Boc-piperidine | High yield and enantiomeric excess (>99%); sustainable method. beilstein-journals.org |
| Chiral Phosphoric Acid (CPA) | Acyclic amino-thioester | 3-Spiropiperidine | Good yields (up to 87%) and excellent enantioselectivity (up to 97:3 e.r.). whiterose.ac.uk |
| Rhodium(I) Catalyst | Tetrahydropyridine derivative | (3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol | Control over relative and absolute stereochemistry. rsc.orgnih.gov |
| Galactose Oxidase / Imine Reductase | N-Cbz-protected L-lysinol | L-3-N-Cbz-aminopiperidine | One-pot cascade reaction prevents racemization. rsc.org |
Diastereoselective Reductive Cyclization Strategies for Aminoalcohols
Diastereoselective reductions are fundamental in controlling the relative stereochemistry of the amino and hydroxyl groups. In the synthesis of 2-substituted 3-hydroxypiperidines, the reduction of an intermediate ketone is a key step. beilstein-journals.orgnih.gov The choice of reducing agent significantly influences the diastereomeric ratio of the resulting amino alcohol. For example, reduction with sodium borohydride (B1222165) (NaBH₄) can provide good diastereoselectivity, while using bulkier reagents like L-Selectride can lead to even higher diastereomeric ratios (e.g., 25:1). nih.gov The subsequent cleavage of protecting groups and cyclodehydration then yields the final trans-piperidinol. beilstein-journals.orgnih.gov This principle can be applied to precursors of this compound, where the reduction of a suitable keto-amine intermediate would establish the desired trans stereochemistry.
Novel and Convergent Synthetic Strategies
Ring-Closing Metathesis (RCM) Approaches to Piperidine Derivatives
Ring-closing metathesis (RCM) has become a powerful tool for the formation of cyclic structures, including piperidines. rsc.orgnih.gov This reaction, typically catalyzed by ruthenium-based catalysts, forms a carbon-carbon double bond to close a ring. The synthesis of trans-(3S)-amino-piperidines bearing various substituents at the C-4 position has been accomplished via RCM. capes.gov.brnih.gov The strategy involves starting with a chiral precursor like protected D-serine to define the stereochemistry at C3. capes.gov.brnih.gov An acyclic diene precursor is then synthesized and subjected to RCM to form the piperidine ring as a dehydro-piperidine. A final stereoselective hydrogenation step reduces the double bond to furnish the trans product. capes.gov.brnih.gov This method is notable for being the first asymmetric synthesis of 4-substituted 3-aminopiperidines. capes.gov.brnih.gov
| RCM Substrate | Catalyst | Product | Key Features |
| Acyclic diene from D-serine | Ruthenium catalyst | Dihydropyridine intermediate | Establishes the 6-membered ring. capes.gov.brnih.gov |
| Linear peptide with two Z-crotyl glycine (B1666218) residues | Ru-alkylidene catalyst | Cyclic dicarba peptide | Demonstrates RCM in complex molecules. rsc.org |
| N-methyl-3-allyl-4-piperidinone derived diene | Ruthenium catalyst | trans-Octahydroisoquinoline | Key step in synthesis of opiate intermediates. nih.gov |
Intramolecular Cyclization Reactions in Piperidine Formation
Intramolecular cyclization is a direct method for forming the piperidine ring from an appropriately functionalized linear precursor. youtube.com A key example is the aza-Michael reaction, where an amine attacks an α,β-unsaturated carbonyl group within the same molecule to form the heterocyclic ring. Asymmetric intramolecular aza-Michael cyclizations, catalyzed by chiral phosphoric acids, have been shown to produce substituted piperidines with high enantioselectivity. whiterose.ac.uk
Another powerful strategy involves a three-component cascade coupling reaction to assemble a functionalized piperidinone skeleton in a single pot. nih.gov In this synthesis, a chiral nitro diester is coupled with other components to form the piperidine ring. A subsequent base-catalyzed dynamic crystallization-driven process can be used to epimerize an undesired cis isomer into the desired trans product, which crystallizes directly from the reaction mixture in high purity. nih.gov These methods highlight the efficiency of intramolecular reactions in rapidly constructing complex and stereochemically defined piperidine cores.
One-Pot and Cascade Reactions for Streamlined Synthesis
A notable application of this is the use of multi-enzyme cascades to produce protected aminopiperidines. nih.govresearchgate.net Research has demonstrated the successful conversion of N-Cbz-protected L-ornithinol to L-3-N-Cbz-aminopiperidine. nih.govresearchgate.net This biocatalytic process utilizes variants of galactose oxidase (GOase) in tandem with an imine reductase (IRED). The reaction proceeds through an aldehyde intermediate which cyclizes and is subsequently reduced by the IRED. A key advantage of this streamlined one-pot approach is the prevention of potential racemization of labile intermediates, ensuring high enantiopurity of the final product. nih.govresearchgate.net While this specific example yields a 3-aminopiperidine without the 4-hydroxy group, the methodology showcases the power of enzymatic cascades in creating the core Cbz-protected aminopiperidine structure. In a scaled-up biotransformation, L-3-N-Cbz-aminopiperidine was isolated in a 16% yield. researchgate.net
Furthermore, one-pot procedures have been developed for the synthesis of key intermediates. For instance, the reduction of N-Cbz protected amino ketones using sodium borohydride (NaBH4), followed by a one-pot hydrogenolysis of the Cbz-group, can deliver syn-amino alcohols, which are direct precursors to hydroxypiperidines. beilstein-journals.org
Table 1: Enzymatic Cascade for Aminopiperidine Synthesis
| Enzyme System | Substrate | Product | Isolated Yield | Reference |
|---|---|---|---|---|
| Galactose Oxidase (GOase) & Imine Reductase (IRED) | N-α-Cbz-ornithinol | L-3-N-Cbz-aminopiperidine | 16% | researchgate.net |
Organocatalytic and Metal-Catalyzed Methods for Piperidine Synthesis
Both organocatalytic and metal-catalyzed reactions are pillars of modern synthesis, offering distinct advantages for constructing chiral piperidines.
Organocatalysis , particularly biocatalysis using enzymes, provides a green and highly selective route. The asymmetric synthesis of (S)-N-Boc-3-hydroxypiperidine, a closely related structural analogue, highlights this approach. mdpi.com In this method, N-Boc-3-piperidone is reduced using a ketoreductase (KRED). To make the process economically viable, a coenzyme regeneration system, employing glucose dehydrogenase (GDH), is co-expressed. mdpi.com This system achieved a conversion rate of over 99% under optimized conditions. mdpi.com This demonstrates the power of organocatalysis in establishing the critical stereochemistry of the hydroxyl group on the piperidine ring. mdpi.com
Table 2: Optimized Conditions for Asymmetric Reduction to (S)-NBHP
| Parameter | Optimal Value | Conversion (24h) | Reference |
|---|---|---|---|
| Catalyst System | E. coli co-expressing KRED and GDH | >99% | mdpi.com |
| Substrate | 100 g·L⁻¹ N-Boc-3-piperidone | mdpi.com | |
| pH | 6.5 | 99.3% | mdpi.com |
| Temperature | 30 °C | - | mdpi.com |
Metal-catalyzed methods offer powerful and versatile tools for key transformations. In the synthesis of precursors for 3-hydroxypiperidines, metal-based reducing agents are crucial for controlling diastereoselectivity. beilstein-journals.org For the reduction of ketone intermediates, reagents such as L-Selectride can deliver the corresponding syn-amino alcohols with excellent diastereomeric ratios (dr ≥ 19:1). beilstein-journals.org For other substrates where L-Selectride is less effective, Superhydride has been used to obtain the desired amino alcohol in useful diastereomeric ratios (dr = 3.7–4:1). beilstein-journals.org These metal hydrides are instrumental in setting the relative stereochemistry of the amino and hydroxyl groups, which is fundamental for obtaining the desired trans configuration in the final product.
Phosphite-Driven Cyclodehydration in 3-Hydroxypiperidine (B146073) Synthesis
A pivotal step in forming the 3-hydroxypiperidine ring from a linear amino alcohol precursor is the cyclodehydration reaction. A significant advancement in this area is the development of a phosphite-driven methodology. beilstein-journals.orgnih.gov
This method provides a highly efficient, scalable, and stereoselective synthesis of both cis- and trans-2-substituted 3-piperidinols. nih.gov The key innovation is the use of simple triethylphosphite (P(OEt)₃) as a dehydrating agent, which serves as a practical and effective substitute for the more traditional triphenylphosphine (B44618) (PPh₃). beilstein-journals.orgnih.gov
The primary advantage of using triethylphosphite lies in the simplified purification process. The stoichiometric phosphorus(V) byproduct of the reaction is triethylphosphate, which can be easily removed during the aqueous workup via saponification. beilstein-journals.orgnih.gov This overcomes the significant challenge of separating the desired product from triphenylphosphine oxide, a common issue in reactions employing PPh₃. beilstein-journals.org The reaction conditions have been optimized, noting that a 1:2 ratio of Et₃N/CH₂Cl₂ provides slower and more selective cyclization. beilstein-journals.org This phosphite-mediated cyclodehydration has proven to be general, successfully converting a range of amino alcohols into piperidines and pyrrolidines in very good yields. beilstein-journals.org
Table 3: Comparison of Reagents for Cyclodehydration
| Substrate Type | Reagent | Product Type | Yield | Reference |
|---|---|---|---|---|
| Amino alcohol (12h) | P(OEt)₃ / I₂ | Piperidine (13h) | 82% | beilstein-journals.org |
| Amino alcohol (12h) | PPh₃ / I₂ | Piperidine (13h) | 75% | beilstein-journals.org |
Stereochemical Control and Enantioselective Synthesis of 3 Amino 4 Hydroxypiperidine Systems
Strategies for Diastereoselective Control in Piperidine (B6355638) Ring Construction
Achieving the desired trans relationship between the amino and hydroxyl groups on the piperidine ring is a central challenge. Various strategies have been developed to govern diastereoselectivity during the formation of the heterocyclic core.
One effective method involves the hydrogenation of substituted pyridines . The hydrogenation of disubstituted pyridines followed by N-protection can diastereoselectively yield cis-piperidines. rsc.org These cis isomers can then be converted to the thermodynamically more stable trans isomers through base-mediated epimerization. rsc.org The choice of N-protecting group is critical in this epimerization step, as it influences the conformational equilibrium of the ring. rsc.org
Radical cyclization offers another powerful tool for diastereoselective piperidine synthesis. For instance, N-alkenyl oxazolinones can undergo radical cyclization to form 2,6-disubstituted 3-hydroxypiperidine (B146073) derivatives with high diastereoselectivity. documentsdelivered.com This method allows for the controlled formation of multiple stereocenters in a single step.
Intramolecular reactions, such as the Corey–Chaykovsky ring-closing reaction , have also been employed. The synthesis of chiral zwitterionic bicyclic lactams from acyclic β-enaminoesters can proceed via this reaction, generating multiple new stereogenic centers with high diastereoselectivity. nih.gov These bicyclic intermediates can then be further transformed into stereocontrolled 4-hydroxy piperidines. nih.gov
Finally, catalytic reduction of substituted piperidinones provides a route to specific diastereomers. The stereoselective hydrogenation of unsaturated piperidinones, followed by the reduction of the lactam group, has been used to produce cis-configured 2,4-disubstituted piperidines. nih.gov The stereochemical outcome of such reductions is often directed by the approach of the hydride reagent from the less sterically hindered face of the molecule. nih.gov
Enantioselective Preparation of Key Precursors for trans-3-Amino-1-Cbz-4-hydroxypiperidine
To obtain an enantiomerically pure final product, it is essential to introduce chirality early in the synthetic sequence. This is typically achieved through the enantioselective preparation of key precursors.
Asymmetric hydrogenation is a premier strategy for this purpose. Chiral Rhodium(I) complexes with P-chiral bisphosphorus ligands have been used for the enantioselective hydrogenation of tetrasubstituted enamides, a key structural motif for piperidine precursors. nih.gov Similarly, iridium-catalyzed asymmetric hydrogenation of 3,3-diarylallyl phthalimides yields chiral 3,3-diarylpropyl amines with excellent enantioselectivity (98–99% ee), showcasing the power of this method for creating chiral amine building blocks. nih.gov One synthetic approach toward a chiral 4-amino-3-hydroxy piperidine specifically utilized a novel Rh(I)-catalyzed asymmetric hydrogenation as a key step to establish stereochemistry. rsc.org
Biocatalytic and classical resolution techniques represent another major avenue. Racemic intermediates can be resolved to provide enantiomerically enriched material. rsc.org For example, classical resolution using chiral acids like dibenzoyl-D-tartaric acid has been employed to separate enantiomers of piperidine precursors, although this can sometimes result in modest enantiomeric excess. mdpi.com
Starting from the chiral pool is a well-established strategy. Readily available chiral molecules, such as 2-deoxy-D-ribose, can be used as starting materials, exploiting their inherent stereochemistry to construct the chiral piperidine framework. rsc.org
The table below summarizes some enantioselective methods applicable to the synthesis of chiral piperidine precursors.
| Method | Catalyst/Reagent | Substrate Type | Key Feature | Ref. |
| Asymmetric Hydrogenation | Iridium–UbaPHOX complex | 3,3-Diarylallyl phthalimides | Provides chiral amines with up to 99% enantiomeric excess. | nih.gov |
| Asymmetric Hydrogenation | Rh(I) complex with P-chiral bisphosphorus ligand | Heterocyclic enamides | Interaction of substrate with ligand can play a role in enantioselectivity. | nih.gov |
| Classical Resolution | Dibenzoyl-D-tartaric acid | Racemic diazepane precursor | Separation of enantiomers, yielding product with up to 74% ee. | mdpi.com |
| Chiral Pool Synthesis | 2-deoxy-D-ribose | Acyclic carbohydrate | Utilizes existing stereocenters to build the chiral target. | rsc.org |
Methodologies for Absolute Configuration Assignment in Hydroxypiperidine Derivatives
Once a chiral hydroxypiperidine derivative has been synthesized, its absolute configuration must be unambiguously determined. Several powerful analytical techniques are available for this purpose.
X-ray crystallography is the gold standard for determining the three-dimensional structure of crystalline compounds. It provides unequivocal proof of both the relative and absolute configuration of all stereocenters within the molecule. nih.gov
NMR spectroscopy , particularly through the use of chiral derivatizing agents, is another cornerstone method. Mosher's method and its modifications, such as Riguera's method, are widely used for secondary alcohols. nih.gov This technique involves converting the chiral alcohol into a mixture of diastereomeric esters using an enantiomerically pure chiral reagent (e.g., (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid, MTPA). By analyzing the differences in the 1H NMR chemical shifts (Δδ) between the two diastereomeric products, the absolute configuration of the alcohol can be assigned. nih.gov
Influence of Protecting Groups on Stereoselectivity in Piperidine Synthesis
The choice of protecting groups, particularly on the piperidine nitrogen, can have a profound impact on the stereochemical outcome of synthetic transformations. These groups can exert steric and electronic effects that influence the selectivity of reactions.
The N-protecting group can act as a stereochemical control element . For instance, in the thermodynamically driven epimerization of substituted piperidines, an N-benzyl group can favor the formation of trans-2,3-disubstituted isomers by relieving unfavorable 1,3-diaxial interactions. rsc.org In contrast, a bulkier N-Boc (tert-butoxycarbonyl) group can be used to favor the formation of trans-2,4 and trans-2,6 isomers. rsc.org The Cbz (carboxybenzyl) group, structurally related to the Boc group, is also instrumental in many synthetic routes.
Protecting groups also dictate site selectivity in functionalization reactions. In rhodium-catalyzed C-H functionalization of piperidines, the choice of N-protecting group directs the reaction to different positions. nih.govresearchgate.net An N-Boc group, in conjunction with a specific rhodium catalyst, can favor functionalization at the C2 position. nih.govresearchgate.net Conversely, using a different N-protecting group, such as an N-α-oxoarylacetyl group, can steer the functionalization to the C4 position. nih.govresearchgate.net This demonstrates that the protecting group is not merely a passive spectator but an active participant in controlling reactivity and selectivity.
The table below illustrates the directing effect of N-protecting groups in piperidine synthesis.
| N-Protecting Group | Reaction Type | Stereochemical/Regiochemical Outcome | Ref. |
| N-Benzyl | Base-mediated epimerization | Favors formation of trans-2,3 and trans-3,4 isomers. | rsc.org |
| N-Boc | Base-mediated epimerization | Favors formation of trans-2,4 and trans-2,6 isomers. | rsc.org |
| N-Boc | Rh-catalyzed C-H insertion | Directs functionalization to the C2 position. | nih.gov |
| N-α-oxoarylacetyl | Rh-catalyzed C-H insertion | Directs functionalization to the C4 position with high selectivity. | nih.gov |
Trans 3 Amino 1 Cbz 4 Hydroxypiperidine As a Chiral Building Block in Complex Molecule Synthesis
Potential Applications in Solid-Phase Synthesis
Solid-phase synthesis is a powerful technique for the rapid and efficient preparation of large libraries of compounds, which is a cornerstone of modern drug discovery. nih.govresearchgate.net The use of heterocyclic scaffolds, such as piperidines, in solid-phase synthesis allows for the creation of peptidomimetics and other small molecule libraries with enhanced pharmacological properties. researchgate.netnih.gov
trans-3-Amino-1-Cbz-4-hydroxypiperidine is well-suited for application in solid-phase synthesis. The Cbz protecting group is stable to many reaction conditions but can be readily removed, making it compatible with common solid-phase strategies. The amino and hydroxyl groups serve as handles for attachment to a solid support or for the introduction of building blocks.
For example, the amino group could be used to attach the piperidine (B6355638) scaffold to a resin, and subsequent reactions could be performed on the hydroxyl group. Alternatively, the hydroxyl group could be attached to the solid support, leaving the amino group free for further derivatization. This approach allows for the efficient synthesis of a large number of analogs through a split-and-pool strategy.
The development of solid-phase synthetic routes utilizing this chiral building block would enable the generation of large, diverse libraries of piperidine-containing compounds. rsc.org These libraries could then be screened against a variety of biological targets to identify new hit compounds and accelerate the drug discovery process. The application of solid-phase synthesis to this versatile scaffold holds significant promise for the future of medicinal chemistry.
Applications of 3 Amino 4 Hydroxypiperidine Scaffolds in Medicinal Chemistry and Drug Discovery
Design and Synthesis of Pharmacologically Active Compounds
The synthesis of molecules based on the 3-amino-4-hydroxypiperidine scaffold is a key area of research, with the goal of creating compounds with specific and potent biological activities. The trans-3-Amino-1-cbz-4-hydroxypiperidine, in particular, serves as a valuable chiral building block. The "cbz" or benzyloxycarbonyl group is a common protecting group for the amine at the 1-position of the piperidine (B6355638) ring, allowing for selective chemical modifications at other positions.
Several synthetic strategies have been developed to produce chiral 4-amino-3-hydroxy piperidines with precise control over the stereochemistry of the 3-hydroxy and 4-amino groups. rsc.org These methods are critical because the spatial arrangement of these functional groups often dictates the compound's binding affinity and efficacy at a biological receptor. Synthetic approaches can involve asymmetric hydrogenation, the use of chiral starting materials like 2-deoxy-D-ribose, or biocatalytic and classical resolution techniques to separate racemic mixtures into their constituent enantiomers. rsc.org 3-Hydroxypiperidine (B146073) and its derivatives are recognized as important intermediates in the synthesis of pharmaceuticals, including chiral 3-aminopiperidines. google.com The development of efficient synthetic routes is essential for producing these complex molecules on a larger scale for further investigation and potential clinical use. google.com
Targeting Specific Biological Receptors and Pathways
The versatility of the 3-amino-4-hydroxypiperidine scaffold allows for its adaptation to target a range of biological receptors and pathways implicated in various diseases.
Histamine (B1213489) H3 Receptor Antagonists
Histamine H3 receptors are primarily found in the central nervous system and act as presynaptic autoreceptors that regulate the release of histamine and other neurotransmitters. nih.govwikipedia.org Antagonists of the H3 receptor can enhance the release of these neurotransmitters, making them promising candidates for treating neurological and cognitive disorders like Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and narcolepsy. wikipedia.org
Researchers have explored 4-hydroxypiperidine (B117109) derivatives as non-imidazole H3 receptor antagonists. nih.govnih.gov Structure-activity relationship (SAR) studies have shown that modifications to the piperidine scaffold significantly impact potency. For instance, in a series of 4-hydroxypiperidine derivatives, the nature of the substituent attached to the piperidine nitrogen was found to be critical for activity.
| Compound | Derivative Type | Potency (pA₂) | Reference |
|---|---|---|---|
| ADS-003 | Benzofuranylpiperidinyloxy | 8.47 | nih.gov |
| Benzyl (B1604629) Derivative (1d) | Benzyl | 7.79 | nih.gov |
| Thioperamide (Reference) | Imidazole-based | 8.67 | nih.gov |
Opioid Receptor Antagonists
Opioid receptors (mu, delta, and kappa) are the primary targets for opioid drugs, which are powerful analgesics but also have a high potential for abuse and side effects. painphysicianjournal.com Opioid receptor antagonists block the effects of opioids and are used to treat overdose and addiction. painphysicianjournal.com
While not a direct example of a 3-amino-4-hydroxypiperidine, the structurally related N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines are a well-studied class of pure opioid receptor antagonists. nih.govacs.org In this class of compounds, the antagonist properties are a result of the substitution pattern on the piperidine ring itself, rather than the nature of the substituent on the nitrogen atom. nih.gov All N-substituted analogues of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine, including the N-methyl version, act as pure opioid antagonists. nih.gov This suggests that the core piperidine scaffold, with its specific stereochemistry and substitution, is the key determinant of its pharmacological activity as an opioid antagonist. nih.gov These findings highlight the potential for other substituted hydroxypiperidines, like those derived from the 3-amino-4-hydroxy scaffold, to be developed as opioid receptor modulators.
Muscarinic Receptor Antagonists
Muscarinic acetylcholine (B1216132) receptors are involved in a wide range of physiological functions, and their antagonists are used to treat conditions like overactive bladder and chronic obstructive pulmonary disease (COPD). researchgate.netacs.org There are five subtypes of muscarinic receptors (M1-M5), and achieving selectivity for a specific subtype is a major goal in drug design to minimize side effects.
The 4-amino-piperidine scaffold has been investigated for the development of M3 muscarinic receptor antagonists. researchgate.netnih.gov A series of molecules containing this scaffold were synthesized and evaluated for their affinity for the M3 receptor. researchgate.netnih.gov Chemical modifications led to compounds with high affinity for the human M3 receptor, with Ki values as low as 1 nM, and variable selectivity over the M2 receptor. researchgate.netnih.gov
| Compound | Human M3 Ki (nM) | Selectivity (M2/M3) | Reference |
|---|---|---|---|
| Compound 2 | ~1 | 3 to 40-fold | researchgate.netnih.gov |
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
Dipeptidyl peptidase-IV (DPP-IV) is an enzyme that breaks down incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). mdpi.com By inhibiting DPP-IV, the levels of active GLP-1 are increased, which in turn stimulates insulin (B600854) secretion in a glucose-dependent manner. This makes DPP-IV inhibitors an important class of drugs for the treatment of type 2 diabetes.
The 3-aminopiperidine moiety is a key structural component of the successful DPP-IV inhibitor, sitagliptin. nih.gov This part of the molecule is known to bind to the S2 pocket of the DPP-4 enzyme. nih.gov This interaction is crucial for the drug's inhibitory activity. The success of the 3-aminopiperidine scaffold in this context underscores the potential for derivatives, including those with a 4-hydroxy substitution, to be explored for the development of new and improved DPP-IV inhibitors. The design of such inhibitors often focuses on creating molecules that can effectively interact with key amino acid residues in the active site of the DPP-IV enzyme, such as glutamic acid residues (Glu205 and Glu206). jddtonline.info
Anticancer Agents Derived from Piperidine Scaffolds
The piperidine ring is a common structural feature in numerous natural products and synthetic compounds that exhibit anticancer activity. nih.gov Its structural flexibility and ability to form various interactions with biological targets make it a valuable scaffold in the design of new anticancer drugs. nih.gov The incorporation of a piperidine ring can improve the pharmacokinetic and pharmacodynamic properties of a compound. nih.gov
While research specifically on 3-amino-4-hydroxypiperidine derivatives as anticancer agents is emerging, related structures have shown promise. For example, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, which share some structural similarities, have been identified as having both anticancer and antioxidant properties. nih.gov Furthermore, the general class of piperidine-containing compounds has been successfully developed into targeted anticancer therapies that inhibit angiogenesis and various protein kinases. The development of novel 7-aza-coumarin-3-carboxamides, which can incorporate piperidine-containing side chains, has led to compounds with potent and selective anticancer activity. mdpi.com These examples highlight the broad potential of piperidine-based scaffolds in oncology drug discovery.
Bacterial Cysteine Protease Inhibitors
Bacterial cysteine proteases are crucial virulence factors for many pathogenic bacteria, playing a role in processes that enable the bacteria to evade the host immune system. A notable example is the Immunoglobulin G (IgG)-degrading enzyme of Streptococcus pyogenes (IdeS), which specifically cleaves human IgG. acs.orgnih.gov Inhibiting such enzymes presents a promising strategy for developing novel anti-infective agents. nih.gov
The 3-aminopiperidine scaffold has been identified as a key component in the design of the first selective, noncovalent inhibitors of IdeS. acs.orgnih.gov In a study exploring peptidomimetics, a series of peptide analogues containing a piperidine moiety as a replacement for a glycine (B1666218) residue were synthesized and evaluated. nih.gov The introduction of the piperidine structure was a critical modification aimed at developing potent and selective inhibitors. nih.gov
Researchers synthesized and tested seventeen piperidine-containing peptide analogues for their inhibitory activity against IdeS and other related cysteine proteases like SpeB and papain. acs.orgnih.gov The results indicated that while some of the larger analogues were also potent inhibitors of papain, several smaller analogues showed promising selectivity for IdeS. nih.govnih.gov Specifically, compounds (S)-pipG and (R)-LpipG were identified as effective and specific IdeS inhibitors, showing minimal to no inhibition of SpeB or papain. nih.gov These findings establish the 3-aminopiperidine core as a valuable starting point for the further development of more potent and selective inhibitors of bacterial cysteine proteases. nih.gov
| Compound ID | Target Enzyme | Activity | Selectivity Profile |
| (S)-pipG ((S)-3) | IdeS | Potent Inhibitor | Selective for IdeS; minimal effect on papain and no inhibition of SpeB. nih.gov |
| (R)-LpipG ((R)-7) | IdeS | Potent Inhibitor | Selective for IdeS; minimal effect on papain and no inhibition of SpeB. nih.gov |
| (R)-pipGP ((R)-16) | IdeS, Papain | Active IdeS inhibitor | More active toward papain; no inhibitory activity toward SpeB. nih.gov |
| (S)-LpipGP ((S)-18) | IdeS, Papain | Active IdeS inhibitor | More active toward papain; no inhibitory activity toward SpeB. nih.gov |
This table summarizes the activity and selectivity of key 3-aminopiperidine-based peptide analogues as cysteine protease inhibitors.
Preclinical Research and In Vitro/In Vivo Pharmacological Evaluation
The preclinical evaluation of compounds containing the 3-amino-4-hydroxypiperidine scaffold is essential to determine their therapeutic potential. This involves a range of in vitro and in vivo studies to assess their pharmacological activity, mechanism of action, and preliminary safety profiles. nih.govmdpi.com
In vitro assays are fundamental for characterizing the interaction of these compounds with their biological targets. For example, in the context of receptor antagonists, binding assays are used to determine the affinity of the compounds for the receptor, often expressed as a pA2 value or an IC50 value. nih.govnih.gov Studies on 4-hydroxypiperidine derivatives as histamine H3 receptor antagonists demonstrated the utility of in vitro systems, such as the guinea pig jejunum, to quantify antagonistic potency. nih.govnih.gov Similarly, for enzyme inhibitors, assays measuring the inhibition of enzyme activity (e.g., IC50 values) are crucial. nih.govnih.gov The evaluation of 3-aminopiperidine-based cysteine protease inhibitors utilized SDS-PAGE-based assays to detect IgG cleavage and surface plasmon resonance to quantify the degree of inhibition. acs.org
Following promising in vitro results, in vivo pharmacological evaluations are conducted in animal models to assess the compound's efficacy and effects in a living organism. mdpi.comnih.gov For potential analgesics containing a 4-hydroxypiperidine core, in vivo tests such as the acetic acid-induced writhing test and the tail-flick test in mice are employed to screen for analgesic activity. researchgate.net In the development of NK1 receptor antagonists, in vivo models like agonist-induced bronchoconstriction in guinea pigs have been used to confirm the inhibitory activity observed in vitro. nih.gov These preclinical studies are critical for identifying lead candidates for further development. mdpi.com Several synthetic strategies have been developed to produce chiral 4-amino-3-hydroxy piperidines, which are important for creating stereochemically pure compounds for detailed pharmacological evaluation. rsc.orgnih.gov
Medicinal Chemistry Optimization Strategies
Once a lead compound containing the trans-3-amino-4-hydroxypiperidine scaffold is identified, medicinal chemistry efforts focus on optimizing its properties to enhance potency, selectivity, and drug-like characteristics. nih.govresearchgate.net
Scaffold Hopping and Bioisosteric Replacement Studies
Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to explore novel chemical space, improve pharmacokinetic properties, and circumvent patent issues while retaining biological activity. nih.govresearchgate.net Bioisosterism involves replacing a functional group with another that has similar physical or chemical properties, leading to a molecule that maintains the desired biological effect. researchgate.net Scaffold hopping is a more significant change, involving the replacement of a molecule's core structure with a different one that preserves the three-dimensional arrangement of key binding features. nih.govresearchgate.net
These techniques are particularly relevant for privileged scaffolds like piperidine. For instance, in the development of non-imidazole histamine H3 receptor antagonists, researchers replaced a 4-hydroxypiperidine moiety with a more flexible 3-(methylamino)propyloxy chain to explore the impact on potency. nih.govnih.gov This type of modification, which can be considered a form of scaffold hopping or bioisosteric replacement, can lead to significant changes in biological activity. nih.gov The goal is to identify new core structures that may offer improved properties, such as enhanced metabolic stability or better brain penetration, which can be a limitation for certain scaffolds. nih.gov The knowledge-based approach to identifying bioisosteric replacements often involves computational methods that analyze large databases of protein-ligand structures to find fragments that occupy similar binding pockets. researchgate.net
Analogue Synthesis for Enhanced Activity or Selectivity
The synthesis of analogues is a cornerstone of medicinal chemistry, allowing for a systematic exploration of the structure-activity relationship (SAR) of a lead compound. siena.edu By making targeted modifications to the trans-3-amino-4-hydroxypiperidine core and its substituents, chemists can fine-tune the compound's interaction with its biological target to improve activity and selectivity. nih.gov
Structure Activity Relationship Sar Studies Involving the 3 Amino 4 Hydroxypiperidine Moiety
Correlations Between Structural Modifications and Biological Activity
The 3-amino-4-hydroxypiperidine core offers multiple points for chemical modification, each influencing the molecule's interaction with its biological target. SAR studies on various derivatives have elucidated key structural requirements for activity. For instance, in the context of antifungal agents targeting ergosterol (B1671047) biosynthesis, modifications at the piperidine (B6355638) nitrogen and the 4-amino group have been shown to be critical. mdpi.com A benzyl (B1604629) or phenylethyl group at the piperidine nitrogen, combined with a long alkyl chain like n-dodecyl at the 4-amino position, significantly enhances antifungal activity. mdpi.com This suggests that a combination of an aromatic moiety and a lipophilic aliphatic chain is beneficial.
In a different context, for histamine (B1213489) H3 receptor antagonists, the nature of the substituent on the piperidine nitrogen and its distance from a lipophilic aromatic group are key determinants of potency. nih.govnih.gov Elongating an aliphatic chain between the piperidine nitrogen and a benzofuranyl residue from two to three methylene (B1212753) groups resulted in a decrease in potency. nih.gov This indicates a strict spatial requirement for the optimal placement of these groups.
The following table summarizes the observed correlations between structural changes and biological activity in different classes of compounds containing a substituted piperidine ring.
| Scaffold/Target | Modification Position | Structural Change | Effect on Biological Activity | Reference |
| 4-Aminopiperidines (Antifungal) | Piperidine Nitrogen | Addition of benzyl or phenylethyl group | Beneficial for activity | mdpi.com |
| 4-Aminopiperidines (Antifungal) | 4-Amino group | Addition of n-dodecyl residue | Beneficial for activity | mdpi.com |
| 4-Hydroxypiperidines (Histamine H3 Antagonist) | Linker between piperidine N and aromatic group | Elongation from 2 to 3 methylenes | Decrease in potency | nih.gov |
| 4-Anilidopiperidines (Opioid Receptor Ligands) | Aromatic ring or β-carbon | Introduction of methyl groups | Can cause steric constraints affecting conformation and binding | nih.gov |
It is important to note that for some targets, such as the μ and δ opioid receptors, the addition of amino groups or other substituents at the 3- or 4-positions of the piperidine ring did not lead to an increase in binding affinity, highlighting the target-specific nature of SAR. nih.gov
Influence of Stereochemistry on Receptor Binding and Efficacy
The stereochemical configuration of the 3-amino and 4-hydroxy groups on the piperidine ring is a critical determinant of biological activity. The relative orientation of these substituents (cis or trans) and the absolute stereochemistry (R or S) at each chiral center can profoundly impact how a ligand fits into a binding pocket and its resulting efficacy.
For instance, in the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors, a class of drugs used for treating type 2 diabetes, the specific stereochemistry of the 3-amino-4-hydroxypiperidine moiety is crucial for potent inhibition. The trans configuration of the amino and hydroxyl groups is often preferred. Specifically, the (3R,4S) or (3S,4R) diastereomers may exhibit significantly higher potency compared to their cis counterparts or other trans isomers. This stereochemical preference arises from the specific hydrogen bonding and van der Waals interactions that the amino and hydroxyl groups form with key amino acid residues within the active site of the DPP-IV enzyme. The precise spatial arrangement dictated by the trans-stereochemistry allows for optimal engagement with the receptor, leading to enhanced binding affinity and inhibitory activity. The synthesis of enantiomerically pure forms, such as through asymmetric hydrogenation or the use of chiral starting materials like 2-deoxy-D-ribose, is a key focus in the development of these compounds. rsc.org The ability to control the stereochemistry is therefore a fundamental aspect of designing effective and selective inhibitors based on this scaffold. nih.gov
Pharmacophore Elucidation and Ligand Design Principles
Pharmacophore modeling is a powerful tool in medicinal chemistry for identifying the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. nih.govnih.gov For ligands incorporating the 3-amino-4-hydroxypiperidine moiety, a pharmacophore model would typically be derived from a set of active compounds or from the crystal structure of a ligand-receptor complex. nih.govmdpi.com
The key features of a pharmacophore model for a ligand containing the 3-amino-4-hydroxypiperidine scaffold would likely include:
A Hydrogen Bond Donor: Represented by the amino group at the 3-position. This group is often crucial for forming a key interaction with a hydrogen bond acceptor on the target protein, such as the side chain of an aspartate or glutamate (B1630785) residue. nih.gov
A Hydrogen Bond Donor/Acceptor: The hydroxyl group at the 4-position can act as both a hydrogen bond donor and acceptor, allowing for versatile interactions within the binding site. nih.gov
A Basic Feature: The piperidine nitrogen, if unsubstituted or substituted with an appropriate group, can be protonated at physiological pH and form an ionic interaction with an acidic residue on the receptor.
Hydrophobic/Aromatic Features: Substituents on the piperidine nitrogen, such as the Cbz (carboxybenzyl) group in trans-3-Amino-1-cbz-4-hydroxypiperidine, or other lipophilic groups, contribute to hydrophobic interactions that are often essential for anchoring the ligand in the binding pocket. nih.gov
By understanding these key pharmacophoric features, medicinal chemists can design new ligands with improved potency and selectivity. This involves strategically placing functional groups that match the pharmacophore model while also optimizing other properties such as solubility and metabolic stability. The process is often iterative, with newly synthesized compounds being tested and the results used to refine the pharmacophore model. nih.gov
Computational Chemistry and Molecular Modeling in SAR Analysis
Computational chemistry and molecular modeling are indispensable tools for understanding and predicting the SAR of 3-amino-4-hydroxypiperidine derivatives. These methods provide insights into the molecular interactions that govern biological activity, guiding the design of more effective compounds.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For a derivative like this compound, docking studies can reveal how the trans-amino and hydroxyl groups interact with specific amino acid residues in the active site. It can also elucidate the role of the Cbz group in occupying a hydrophobic pocket. By comparing the docking poses and scores of a series of analogs, researchers can rationalize observed SAR trends and prioritize the synthesis of compounds with predicted higher affinities. mdpi.com
3D-Quantitative Structure-Activity Relationship (3D-QSAR): 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to derive a statistical correlation between the 3D properties of a set of molecules and their biological activities. mdpi.com For a series of 3-amino-4-hydroxypiperidine analogs, these models can generate contour maps that highlight regions where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity. This information provides a detailed roadmap for structural modifications. For example, a CoMSIA map might indicate that a bulky, electron-donating group is preferred at a certain position on the piperidine ring to enhance activity. mdpi.com
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time. mdpi.com This can reveal the stability of the binding mode predicted by docking and highlight key conformational changes in both the ligand and the protein upon binding. For a flexible molecule like a piperidine derivative, MD simulations can assess the conformational stability of the ring and its substituents within the binding site, providing a more realistic picture of the binding event than static docking poses. mdpi.com
These computational approaches, when used in conjunction with experimental data, significantly accelerate the drug discovery process by enabling a more rational and targeted approach to ligand design and optimization.
Future Research Directions and Unexplored Potential
Development of Novel and Sustainable Synthetic Routes to Chiral Piperidines
The synthesis of enantiomerically pure piperidines remains a significant challenge in organic chemistry. nih.gov While classical methods often involve lengthy steps and the use of hazardous reagents, modern research is focused on developing more efficient and sustainable alternatives. One promising approach is the use of multi-enzyme cascades. For instance, the successful synthesis of protected 3-aminopiperidine derivatives from L-lysinol using a combination of galactose oxidase and imine reductase variants in a one-pot reaction highlights the potential of biocatalysis. rsc.org This method not only streamlines the process but also prevents the racemization of labile intermediates, ensuring high enantiopurity. rsc.org
Another innovative strategy involves the catalytic, regio- and enantio-selective C-H cyanation of acyclic amines. nih.gov This method, which interrupts the traditional Hofmann-Löffler-Freytag reaction, allows for the precise installation of a carbonyl equivalent at the δ position, paving the way for the asymmetric synthesis of a wide range of chiral piperidines. nih.gov The development of copper catalysts has been instrumental in this radical relay mechanism. nih.gov
Furthermore, the dearomatization/borylation of pyridines offers a novel pathway to enantioenriched 3-boryl-tetrahydropyridines, which are versatile intermediates for chiral piperidines. acs.org This stepwise strategy, catalyzed by copper(I), provides excellent regio-, diastereo-, and enantioselectivity. acs.org The exploration of such innovative synthetic methodologies will be crucial for the sustainable and efficient production of complex chiral piperidines for various applications.
Expansion of Biological Applications Beyond Current Scope (e.g., Neurological Disorders, Anti-infectives)
The piperidine (B6355638) moiety is a privileged scaffold in medicinal chemistry, known to enhance membrane permeability, receptor binding, and metabolic stability of bioactive molecules. researchgate.net While piperidine derivatives are already present in over twenty classes of pharmaceuticals, their potential is far from exhausted. mdpi.comnih.gov
Neurological Disorders: The central nervous system (CNS) is a key target for piperidine-based drugs. nih.gov For example, methylphenidate, a benzylpiperidine derivative, is widely used to treat ADHD by inhibiting the reuptake of norepinephrine (B1679862) and dopamine. wikipedia.org Future research could focus on designing derivatives of trans-3-Amino-1-cbz-4-hydroxypiperidine to target other neurological conditions. The ability to modulate the physicochemical properties of molecules by introducing chiral piperidine scaffolds can lead to enhanced CNS penetration and selectivity for specific neuronal receptors. researchgate.netcolab.wsthieme-connect.com There is preclinical evidence for the beneficial effects of piperine, a naturally occurring piperidine alkaloid, in models of epilepsy, depression, and neurodegeneration. nih.govmdpi.com This suggests that synthetic piperidines could be engineered to have potent and selective effects on various CNS targets, potentially leading to new treatments for diseases like Alzheimer's and Parkinson's. nih.govclinmedkaz.org
Anti-infectives: The rise of antimicrobial resistance necessitates the development of new classes of anti-infective agents. Piperidine derivatives have shown promise in this area. biointerfaceresearch.comresearchgate.net For example, certain 4-aminopiperidines have demonstrated significant antifungal activity by inhibiting ergosterol (B1671047) biosynthesis. mdpi.com The structural similarity of these compounds to the morpholine (B109124) ring in established antifungals like fenpropimorph (B1672530) suggests a common mechanism of action. mdpi.com
Furthermore, 3,4,5-trihydroxypiperidines and their derivatives have exhibited antibacterial and antiviral activities. nih.gov The strategic O-alkylation of these molecules can lead to highly selective inhibitors of specific microbial enzymes. nih.gov The introduction of a chiral center in the piperidine ring can also enhance activity against both Gram-positive and Gram-negative bacteria. researchgate.net Given that pyridine-containing compounds have also shown significant antimicrobial and antiviral properties, the exploration of piperidine derivatives, which can be synthesized from pyridines, is a logical step in the search for new anti-infectives. wikipedia.orgmdpi.com
Integration with Advanced Drug Delivery Systems Research
The effectiveness of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at the right concentration and for the desired duration. Advanced drug delivery systems aim to optimize the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. The unique physicochemical properties of piperidine derivatives can be leveraged in this context. thieme-connect.com
The introduction of a chiral piperidine scaffold can modulate properties like solubility and lipophilicity, which are critical for formulation and absorption. thieme-connect.com For instance, the aqueous solubility of certain compounds has been effectively enhanced by introducing a substituent at the 2-position of the piperidine ring. thieme-connect.com This tunability makes piperidine derivatives attractive candidates for incorporation into various drug delivery platforms, such as nanoparticles, liposomes, or polymer-drug conjugates, to improve their therapeutic index and reduce side effects.
Exploration in Materials Science or Catalysis for Piperidine Derivatives
The applications of piperidine derivatives extend beyond the realm of medicine into materials science and catalysis. The piperidine ring is a versatile building block for the synthesis of functional polymers and catalysts.
In materials science, piperidine-based polymers are being explored for applications such as proton exchange membranes (PEMs) in high-temperature fuel cells. acs.org The nitrogen atom in the piperidine ring can engage in strong acid-base interactions, facilitating efficient proton conduction. acs.org Polymers like poly(terphenyl piperidine) offer high thermal stability and mechanical robustness, making them promising candidates for next-generation energy technologies. acs.org
In catalysis, piperidine itself is used as a solvent and a base in various organic reactions. wikipedia.org Derivatives like 2,2,6,6-tetramethylpiperidine (B32323) serve as highly hindered, non-nucleophilic bases. wikipedia.org Chiral piperidine derivatives have the potential to be developed into novel organocatalysts for asymmetric synthesis, a rapidly growing field in green chemistry. Their rigid, well-defined three-dimensional structures can provide the necessary chiral environment to control the stereochemical outcome of chemical transformations.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing trans-3-Amino-1-cbz-4-hydroxypiperidine, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves sequential protection and deprotection steps. Key steps include:
- Protection of the amine group : Use benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., NaHCO₃ in THF) to introduce the Cbz group.
- Hydroxylation : Controlled oxidation or hydroxylation at the 4-position of the piperidine ring, often using oxidizing agents like m-CPBA or enzymatic methods.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (methanol/water) to isolate the trans isomer .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Structural Confirmation :
- NMR : ¹H/¹³C NMR to verify stereochemistry (e.g., trans configuration via coupling constants).
- IR Spectroscopy : Confirm presence of Cbz (C=O stretch ~1700 cm⁻¹) and hydroxyl groups (~3200-3600 cm⁻¹) .
- Purity Assessment :
- HPLC-MS : Quantify impurities using reverse-phase C18 columns and mobile phases (acetonitrile/water with 0.1% formic acid) .
- Melting Point Analysis : Compare observed values with literature data (±2°C tolerance) .
Q. How can solubility and stability of this compound be predicted for in vitro assays?
- Methodological Answer :
- Solubility Prediction : Calculate logP (partition coefficient) and TPSA (Topological Polar Surface Area) using software like MarvinSketch. For example, logP < 2 and TPSA > 60 Ų suggest moderate aqueous solubility .
- Stability Testing :
- pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24h; monitor degradation via HPLC.
- Thermal Stability : Store at -20°C (long-term) or 4°C (short-term) to prevent Cbz group hydrolysis .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. GC-MS) be resolved during structural validation?
- Methodological Answer :
- Hypothesis Testing :
Replicate Experiments : Verify reproducibility under identical conditions.
Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
Mass Fragmentation Analysis : Compare GC-MS fragmentation patterns with simulated spectra (e.g., using NIST libraries) .
- Case Example : Discrepancies in molecular ion intensity (e.g., 0.5–8% in GC-MS) may indicate thermal instability; switch to ESI-MS for gentler ionization .
Q. What factorial design approaches optimize reaction conditions for scale-up synthesis?
- Methodological Answer :
- Variables : Temperature, solvent ratio, catalyst loading.
- Design : Use a 2³ factorial design to test interactions. For example:
| Factor | Low Level | High Level |
|---|---|---|
| Temperature | 25°C | 40°C |
| Solvent (THF:H₂O) | 3:1 | 5:1 |
| Catalyst (mol%) | 1% | 3% |
- Analysis : ANOVA to identify significant factors (p < 0.05). Response surface methodology (RSM) refines optimal conditions .
Q. How can computational modeling (e.g., MD simulations) predict interactions of this compound with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Workflow :
Docking : Use AutoDock Vina to model ligand-receptor binding.
Simulation Parameters : Run 100-ns trajectories in GROMACS with CHARMM36 force field.
Free Energy Calculations : MM-PBSA to estimate binding affinities .
- Validation : Compare predicted binding poses with crystallographic data (if available) or mutagenesis studies .
Data Contradiction Analysis Framework
- Scenario : Conflicting yields in scaled-up vs. small-scale synthesis.
- Root Cause Analysis :
Mixing Efficiency : Use computational fluid dynamics (CFD) to assess agitation in large reactors.
Heat Transfer : Monitor temperature gradients via in-situ IR thermography.
Byproduct Formation : LC-MS to identify side products (e.g., cis isomer or deprotected amine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
